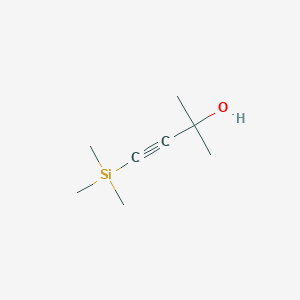

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol

Beschreibung

Significance in Modern Synthetic Organic Chemistry

The significance of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol in modern synthetic organic chemistry stems from its role as a stable, easily handled equivalent of a more reactive chemical species. Specifically, it serves as a protected form of 2-methylbut-3-yn-2-ol, which in turn can be considered a protected version of the fundamental building block, acetylene (B1199291). wikipedia.orgchemicalbook.com

The trimethylsilyl (B98337) (TMS) group on the alkyne terminus is a crucial feature. Terminal alkynes possess an acidic proton that can interfere with many organometallic reactions. ccspublishing.org.cn The bulky and chemically robust TMS group replaces this acidic proton, rendering the alkyne functionality compatible with a wider range of reaction conditions, particularly in metal-catalyzed cross-coupling reactions. ccspublishing.org.cngelest.com

One of the most important applications of silyl-protected alkynes is in the Sonogashira cross-coupling reaction. wikipedia.orgrsc.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation for synthesizing conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org Using a TMS-protected alkyne prevents unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). rsc.org After the coupling reaction, the TMS group can be selectively removed under mild basic or fluoride-ion-mediated conditions to reveal the terminal alkyne for further functionalization. wikipedia.orgccspublishing.org.cn

Furthermore, the tertiary alcohol functionality in this compound can be used for further synthetic manipulations. Propargylic alcohols are valuable precursors for a variety of molecular structures, including α,β-unsaturated carbonyl compounds through rearrangement reactions, or they can be oxidized or substituted. The presence of both the protected alkyne and the alcohol in one molecule allows for sequential and controlled synthetic strategies.

Overview of Silylalkynol Class within Organosilicon Chemistry

This compound belongs to the silylalkynol class of compounds, which are a subset of alkynylsilanes (or silylacetylenes). Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, provides the foundation for the utility of this class. researchgate.net The carbon-silicon bond is relatively stable but can be cleaved selectively, a property that is heavily exploited in organic synthesis. gelest.com

Silylalkynols, and alkynylsilanes in general, are highly versatile synthetic intermediates for several reasons:

Protecting Groups: As discussed, the silyl (B83357) group, most commonly the trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, serves as an excellent protecting group for the terminal C-H of an alkyne. This protection allows for selective reactions at other sites of a molecule. ccspublishing.org.cngelest.com

Activation for Cross-Coupling: While the C-Si bond is stable under standard Sonogashira conditions, it can be activated under modified protocols to participate directly in cross-coupling reactions, offering an alternative to a two-step deprotection/coupling sequence. nih.gov

Directing and Stabilizing Effects: The silyl group can influence the regioselectivity of addition reactions across the alkyne's triple bond. nih.gov

Handling and Physical Properties: Silylacetylenes are often more tractable liquids or solids compared to gaseous acetylene, making them easier and safer to handle in the laboratory. ccspublishing.org.cn

The synthesis of silylalkynols typically involves the reaction of a metal acetylide with a ketone or aldehyde, followed by quenching with a silyl halide, or the reaction of a silylated metal acetylide with a carbonyl compound. The hydroxyl group adds a nucleophilic and protic site to the molecule, expanding its synthetic potential beyond that of a simple alkynylsilane.

Historical Context of Propargylic Alcohol and Silylacetylene Chemistry

The chemistry of this compound is built upon two major pillars of organic chemistry: the synthesis of propargylic alcohols and the development of silylacetylenes as synthetic tools.

The foundational method for creating propargylic alcohols is the Favorskii reaction , discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii. wikipedia.org This reaction involves the addition of a metal acetylide (formed from an alkyne and a strong base) to a carbonyl compound, such as a ketone or aldehyde, to produce a propargyl alcohol. wikipedia.orgresearchgate.net The synthesis of the parent compound, 2-methylbut-3-yn-2-ol, from acetone (B3395972) and acetylene is a classic industrial application of this reaction. google.com The Favorskii reaction made the entire class of propargylic alcohols readily accessible for further study and application. wikipedia.orgddugu.ac.in

The development of silylacetylene chemistry occurred later. While the first organosilicon compound was prepared in 1863, extensive research in the field began in the early 20th century. The specific synthesis of trimethylsilylacetylene (B32187) was first reported in 1959. wikipedia.org This development was crucial, as it provided chemists with a stable, liquid source of the acetylene synthon. wikipedia.orgchemicalbook.com The concept of using the trimethylsilyl group as a removable protecting group for terminal alkynes emerged from this work, significantly broadening the scope of alkyne chemistry. harvard.edu

The convergence of these two historical streams led to the synthesis and use of silylalkynols. The final piece of the puzzle was the development of powerful cross-coupling reactions. In 1975, Kenkichi Sonogashira reported the palladium- and copper-cocatalyzed reaction that now bears his name. wikipedia.orglibretexts.orggold-chemistry.org This reaction provided exceptionally mild and efficient conditions for coupling alkynes with aryl and vinyl halides, making it a cornerstone of modern synthesis. wikipedia.orgrsc.org The use of silyl-protected alkynes like this compound in Sonogashira and other coupling reactions represents the culmination of these historical advancements, providing a sophisticated and reliable method for constructing complex carbon skeletons.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWFNWZWBCLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318469 | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-33-3 | |

| Record name | 5272-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Trimethylsilyl but 3 Yn 2 Ol

Established Synthetic Routes

Established methods for synthesizing 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol and its precursors primarily rely on classic organic reactions, including base-catalyzed additions to carbonyls and sequential functionalization steps.

Favorskii Reaction Based Approaches

The Favorskii reaction, in its fundamental form, involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound. wikipedia.org This approach is foundational to the synthesis of the parent compound, 2-methyl-3-butyn-2-ol (B105114), which is a direct precursor to the target molecule. wikipedia.org In this context, acetylene (B1199291) reacts with acetone (B3395972) in the presence of a base, such as potassium hydroxide (B78521), to form the corresponding propargyl alcohol. wikipedia.orgwikipedia.org

More recently, methodologies have been developed that apply this concept to silylated alkynes. A transition-metal-free, base-catalyzed addition of alkynylsilanes to ketones has been demonstrated using potassium bis(trimethylsilyl)amide (KHMDS) as an efficient catalyst. rsc.org This method allows for the direct formation of silyl-protected propargylic alcohols, representing a modern extension of the classical Favorskii reaction. rsc.org

Condensation Reactions of Acetylene and Acetone Derivatives

The industrial-scale production of 2-methyl-3-butyn-2-ol, the immediate precursor for silylation, relies on the direct condensation of acetylene and acetone. wikipedia.org This process is typically carried out under basic conditions, often using potassium hydroxide in a solvent such as liquid ammonia, to facilitate the ethynylation of the ketone. google.com

The reaction proceeds by generating an acetylide anion in situ, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield the tertiary alcohol. This condensation is a robust and widely used method for creating the core structure of the target molecule.

Deprotonation-Quenching Strategies

Deprotonation-quenching strategies offer a highly controlled and versatile approach to the synthesis of this compound. These methods can be divided into two main pathways depending on the order of bond formation.

This widely employed laboratory-scale synthesis involves the deprotonation of trimethylsilylacetylene (B32187) to form a lithium or magnesium acetylide. This potent nucleophile is then quenched with the carbonyl electrophile, acetone. The reaction is typically performed at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The process begins with the treatment of trimethylsilylacetylene with a strong organometallic base, such as n-butyllithium (n-BuLi), to abstract the acidic terminal alkyne proton. The resulting lithium trimethylsilylacetylide is then reacted directly with acetone. A final aqueous workup protonates the intermediate alkoxide to yield the desired product. This method is highly efficient and provides a clean route to the target compound. thieme-connect.de

| Reaction Step | Reagents | Purpose |

| Deprotonation | Trimethylsilylacetylene, n-Butyllithium | Generation of the nucleophilic lithium acetylide |

| Quenching | Acetone | Carbon-carbon bond formation with the carbonyl electrophile |

| Workup | Aqueous solution (e.g., NH4Cl) | Protonation of the alkoxide to yield the final alcohol |

Table 1: Key steps in the deprotonation-quenching synthesis starting from trimethylsilylacetylene.

An alternative deprotonation-quenching strategy begins with the commercially available precursor, 2-methyl-3-butyn-2-ol. wikipedia.org This route involves deprotonating the terminal alkyne of this alcohol and subsequently quenching the resulting acetylide with a silicon electrophile.

The reaction is initiated by treating 2-methyl-3-butyn-2-ol with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a dianion or an acetylide, respectively. This nucleophilic species is then reacted with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843) (TMSCl). thieme-connect.com This sequence effectively installs the trimethylsilyl (B98337) group onto the pre-formed alcohol skeleton. This method is advantageous as it utilizes a readily available starting material and allows for late-stage introduction of the silyl (B83357) group. wikipedia.orgthieme-connect.com

| Starting Material | Base | Silicon Electrophile | Outcome |

| 2-Methyl-3-butyn-2-ol | n-Butyllithium (n-BuLi) | Chlorotrimethylsilane (TMSCl) | Silylation of the terminal alkyne |

| 2-Methyl-3-butyn-2-ol | Lithium Diisopropylamide (LDA) | Chlorotrimethylsilane (TMSCl) | Silylation of the terminal alkyne |

Table 2: Reagents for the sequential functionalization of 2-methyl-3-butyn-2-ol.

Advanced and Stereoselective Synthesis

Advanced synthetic methods have focused on producing enantiomerically pure forms of this compound, which are valuable chiral building blocks. A prominent strategy involves the asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664).

Biocatalysis has proven to be a highly effective approach. The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to yield enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol has been successfully achieved using immobilized cells of the yeast Candida parapsilosis. researchgate.net Similarly, the (R)-enantiomer can be synthesized with high enantioselectivity through biocatalytic reduction using the bacterium Acetobacter sp. researchgate.net These enzymatic transformations offer excellent stereocontrol and operate under mild reaction conditions. researchgate.net

| Target Enantiomer | Biocatalyst | Substrate | Enantiomeric Excess (e.e.) |

| (S)-enantiomer | Candida parapsilosis CCTCC M203011 | 4-(trimethylsilyl)-3-butyn-2-one | >99% |

| (R)-enantiomer | Acetobacter sp. CCTCC M209061 | 4-(trimethylsilyl)-3-butyn-2-one | >99% |

Table 3: Biocatalytic stereoselective synthesis of this compound enantiomers. researchgate.net

Beyond biocatalysis, established methods for the enantioselective alkynylation of carbonyls, such as the Carreira protocol using a zinc(II) salt and a chiral ligand, provide a framework for the asymmetric synthesis of a wide range of chiral propargyl alcohols. organic-chemistry.org These methods offer potential routes to optically active this compound through the direct, stereocontrolled addition of a trimethylsilylacetylide nucleophile to acetone.

Green Chemistry Principles in Synthesis

Solvent-Free Catalytic Systems

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and minimize the environmental impact of chemical processes. In the context of the synthesis of silyl-protected propargylic alcohols, such as this compound, base-catalyzed additions of silylacetylenes to ketones have been shown to be effective under solvent-free conditions. rsc.orgresearchgate.net

One of the most efficient catalysts for this transformation is potassium bis(trimethylsilyl)amide (KHMDS). rsc.orgresearchgate.net This strong, non-nucleophilic base can facilitate the addition of a silylacetylene to a ketone without the need for a solvent, leading to high yields of the desired tertiary propargyl alcohol. The reaction of bis(trimethylsilyl)acetylene (B126346) with a ketone in the presence of a catalytic amount of KHMDS proceeds efficiently. rsc.org While this specific reaction yields a product with trimethylsilyl groups on both the alkyne and the alcohol, the underlying principle of a solvent-free, base-catalyzed addition is directly applicable to the synthesis of this compound from trimethylsilylacetylene and acetone.

The reaction works well under these conditions, and an excess of the silylacetylene can be used to ensure full conversion of the ketone, with the unreacted silylacetylene being recoverable after the reaction. rsc.org This methodology represents a significant improvement over traditional stoichiometric methods that often require hazardous reagents and large volumes of solvents for purification. rsc.org

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| KHMDS | Acetophenone, Bis(trimethylsilyl)acetylene | Solvent-free | High | rsc.orgresearchgate.net |

| KHMDS | Various ketones, Bis(trimethylsilyl)acetylene | Solvent-free | Good to Excellent | rsc.orgresearchgate.net |

This table is illustrative of the general reaction type, as specific yield data for the solvent-free synthesis of this compound is not explicitly detailed in the provided search results.

CO2-Promoted Hydration Processes

The utilization of carbon dioxide (CO2) as a promoter or reactant in organic synthesis is a field of intense research, offering a sustainable approach to chemical manufacturing. In the context of propargylic alcohols, CO2 has been primarily investigated for its role in the synthesis of α-alkylidene cyclic carbonates through its reaction with the propargylic alcohol itself. researchgate.netrsc.org This process, known as carboxylative cyclization, is a different transformation from the direct synthesis of this compound.

Currently, there is limited information in the scientific literature detailing the use of CO2 as a direct promoter for the addition of trimethylsilylacetylene to acetone to form this compound. The primary role of CO2 in reactions involving propargylic alcohols is to act as a C1 building block, leading to the formation of carbonates and other related structures. mdpi.comnih.gov While CO2 can influence the reactivity of certain systems, its direct application to promote the specific C-C bond formation in the synthesis of the target compound has not been extensively reported.

Further research would be necessary to explore if CO2 could have a beneficial effect, for instance, by interacting with the catalyst or the reactants in a way that enhances the rate or selectivity of the addition of the trimethylsilylacetylide to the ketone.

Recyclable Catalytic Systems

The development of recyclable catalysts is crucial for sustainable chemical synthesis, as it reduces costs and waste. For the synthesis of propargylic alcohols, including this compound, the focus has been on creating catalytic systems that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

While specific examples of recyclable catalysts for the direct synthesis of this compound are not prominently featured in the available literature, the broader field of propargylic alcohol synthesis offers insights into potential strategies. These include the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, allowing for simple filtration and recovery. Examples of such approaches in related C-C bond-forming reactions include the use of palladium supported on bio-inspired materials or other solid supports. mdpi.com

Another approach is the use of ionic liquids as recyclable reaction media and catalysts. nih.gov Sulfonic acid-functionalized ionic liquids, for instance, have been used as recyclable catalysts for the alkylation of 4-hydroxycoumarin (B602359) derivatives with secondary aromatic propargylic alcohols. nih.gov Although this is a different reaction, it demonstrates the potential of ionic liquids to serve as a recyclable catalytic medium for reactions involving propargylic alcohols.

The immobilization of homogeneous catalysts on solid supports is another promising strategy. For instance, potassium-based catalysts, which are effective in the synthesis of propargylic alcohols, could potentially be supported on materials like alumina (B75360) or silica (B1680970). epo.org This would combine the high activity of the homogeneous catalyst with the ease of separation of a heterogeneous system.

| Catalyst Type | General Application | Recyclability | Reference |

| Sulfonic acid-functionalized ionic liquid | Alkylation with propargylic alcohols | Yes | nih.gov |

| Palladium supported on bio-inspired materials | C-C coupling reactions | Yes | mdpi.com |

| Lignin-based catalysts | C-C bond formation | Yes | mdpi.com |

This table provides examples of recyclable catalytic systems used in related reactions, as specific data for the synthesis of this compound was not found.

Reactivity and Transformations of 2 Methyl 4 Trimethylsilyl but 3 Yn 2 Ol

Functional Group Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is the primary site of its reactivity. The presence of the bulky trimethylsilyl (B98337) group provides steric hindrance and electronic effects that can influence the regioselectivity and stereoselectivity of reactions. Furthermore, the trimethylsilyl group can be readily cleaved, allowing for subsequent transformations at the terminal alkyne position.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The alkyne functionality in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the trimethylsilyl group acts as a protecting group for the terminal alkyne. The typical Sonogashira reaction would first involve the deprotection of the alkyne to reveal the terminal C-H bond, which then participates in the catalytic cycle.

However, a more direct approach can be envisioned where the C-Si bond is cleaved in situ or the silylated alkyne is used in modified Sonogashira protocols. While specific studies on this compound are not extensively documented, the reactivity of the closely related 2-methyl-3-butyn-2-ol (B105114) in copper-free Sonogashira couplings with aryl bromides provides significant insight. In these reactions, a simple catalytic system of Pd(OAc)₂ and a phosphine (B1218219) ligand like P(p-tol)₃, with a base such as DBU in a solvent like THF, has been shown to be highly effective in coupling the alkyne with a wide range of aryl bromides in good to excellent yields. rsc.orgqub.ac.ukacs.org

The general scheme for such a reaction, adapted for the deprotected form of this compound, is as follows:

Table 1: Representative Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| Bromobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95 |

| 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 98 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 92 |

| 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 96 |

Data is illustrative and based on the reactivity of 2-methyl-3-butyn-2-ol as a proxy.

Beyond the Sonogashira reaction, the alkyne moiety of this compound can participate in a variety of other metal-catalyzed coupling reactions. Organosilanes, in general, are known to undergo palladium-catalyzed cross-coupling reactions with organic halides. These reactions often require activation of the C-Si bond, which can be achieved under specific conditions, for instance, in the presence of a fluoride (B91410) source.

Furthermore, copper-mediated coupling reactions are also prevalent for alkynes. While detailed studies on this compound are limited, the general reactivity patterns of silylated alkynes suggest their potential in various coupling transformations, including those that form C-C, C-N, and C-O bonds.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic and carbocyclic systems.

A notable example of this reactivity is the 1,3-dipolar cycloaddition. Research on the closely related ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), has shown its efficacy as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to form functionalized indolizines. This suggests that this compound would exhibit similar reactivity, with the alkyne participating in the formation of a five-membered ring. The trimethylsilyl group in these reactions can influence the regioselectivity of the cycloaddition.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across a multiple bond, in this case, the alkyne of this compound. This reaction is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and ruthenium.

The hydrosilylation of unsymmetrical alkynes can lead to a mixture of regio- and stereoisomers. However, by carefully selecting the catalyst and reaction conditions, a high degree of control can be achieved. For propargylic alcohols like this compound, the hydroxyl group can act as a directing group, influencing the regiochemical outcome of the hydrosilylation.

Generally, the hydrosilylation of terminal alkynes can yield α- and β-adducts with either (E)- or (Z)-stereochemistry. For internal alkynes, the situation is more complex. The steric bulk of the trimethylsilyl group and the tertiary alcohol moiety in this compound would play a significant role in determining the regioselectivity of the addition.

Studies on the hydrosilylation of other propargylic alcohols have demonstrated that certain ruthenium catalysts can favor the formation of the α-vinylsilane, while platinum catalysts often lead to the β-adduct. The stereochemistry of the addition is also catalyst-dependent, with some catalysts promoting syn-addition and others anti-addition.

Table 2: Potential Regio- and Stereochemical Outcomes of Hydrosilylation of Propargylic Alcohols

| Catalyst System | Predominant Regioisomer | Predominant Stereoisomer |

| Platinum-based | β-adduct | (E)-isomer (syn-addition) |

| Rhodium-based | Varies with ligand | Varies |

| Ruthenium-based | α-adduct | Varies |

This table represents general trends observed for propargylic alcohols and serves as a predictive guide for the hydrosilylation of this compound.

Metal-Catalyzed Approaches (e.g., Platinum Catalysis)

Platinum complexes are effective catalysts for various transformations of alkynes. While specific studies on this compound are not extensively detailed in the literature, plausible platinum-catalyzed reactions can be inferred from studies on similar internal alkynes and alkynols.

One of the most common platinum-catalyzed reactions for alkynes is hydrosilylation, which involves the addition of a Si-H bond across the triple bond. For internal alkynes, this reaction can lead to a mixture of regio- and stereoisomers. However, the regioselectivity can often be controlled by the electronic and steric nature of the substituents on the alkyne. nih.govresearchgate.net In the case of this compound, the bulky trimethylsilyl and tertiary alcohol groups would significantly influence the approach of the catalyst and the hydrosilane, potentially favoring the formation of a specific isomer.

Platinum catalysts can also facilitate intramolecular cyclization reactions of alkynols. nih.gov For instance, platinum(II) catalysts have been shown to effect the intramolecular cyclization of o-substituted aryl alkynes through C-H activation. nih.gov While this compound lacks the aryl group for this specific transformation, it highlights the potential for platinum catalysts to activate C-H bonds in proximity to the alkyne, leading to cyclization products under appropriate conditions. Furthermore, platinum-catalyzed intramolecular hydroalkoxylation of alkynols can lead to the formation of oxygen-containing heterocycles. nih.gov The regioselectivity of these reactions is influenced by both steric and electronic factors of the alkyne substituents. nih.gov

| Reaction Type | Catalyst System (Example) | Potential Product Type | Key Influencing Factors |

|---|---|---|---|

| Hydrosilylation | H₂PtCl₆ (Speier's catalyst), Karstedt's catalyst | Vinylsilanes | Steric hindrance from TMS and tertiary alcohol groups, electronic effects. nih.govresearchgate.net |

| Intramolecular Cyclization/Hydroalkoxylation | PtCl₂, [(C₂H₄)PtCl₂]₂/P(C₆F₅)₃ | Oxygen-containing heterocycles | Alkyne polarization, steric and electronic effects of substituents. nih.gov |

Silyllithiation and Subsequent Electrophilic Quenching

Silyllithiation of propargylic alcohols is a powerful, transition-metal-free method for the synthesis of highly functionalized allylic alcohols. This reaction proceeds with high regioselectivity and stereoselectivity.

The reaction of this compound with a silyllithium reagent is expected to proceed via a regioselective anti-addition. This stereochemical outcome is a well-established phenomenon for the silyllithiation of propargylic alcohols. The reaction is initiated by the deprotonation of the hydroxyl group with a base like n-butyllithium, forming a lithium alkoxide. This is followed by the addition of the silyllithium reagent. The lithium alkoxide directs the intramolecular delivery of the silyl (B83357) group to the β-carbon of the alkyne, while the lithium adds to the α-carbon, resulting in a vinyl lithium species. This directed addition ensures a high degree of regioselectivity and results in the silicon and lithium atoms being on opposite sides of the newly formed double bond, hence the anti-addition.

The vinyl lithium intermediate generated from the silyllithiation of this compound can be trapped by a variety of electrophiles. This electrophilic quenching step allows for the introduction of a wide range of functional groups at the α-position of the allylic alcohol. The resulting products are highly functionalized β-silyl allylic alcohols. The reaction's viability with tertiary propargylic alcohols has been demonstrated, indicating its applicability to this compound.

| Step | Description | Key Features |

|---|---|---|

| Deprotonation | Reaction of the propargylic alcohol with a strong base (e.g., nBuLi) to form a lithium alkoxide. | Essential for directing the subsequent silyllithiation. |

| Silyllithiation | Addition of a silyllithium reagent across the triple bond. | Regioselective anti-addition. |

| Electrophilic Quenching | Reaction of the resulting vinyl lithium intermediate with an electrophile. | Formation of functionalized β-silyl allylic alcohols. |

C-H Silylation Reactions

Direct C-H silylation is a powerful tool for the formation of carbon-silicon bonds. However, the application of this methodology to a molecule like this compound presents certain challenges.

Transition-metal-free C-H silylation reactions often rely on the activation of C-H bonds that are sufficiently acidic or are positioned for favorable intramolecular reactions. For instance, the silylation of allylic C(sp³)–H bonds of alkenes has been achieved using silyldiazenes under transition-metal-free conditions, proceeding through η³-allylpotassium intermediates. scispace.com However, the C(sp³)–H bonds of the methyl groups in this compound are not allylic and are generally considered unactivated. While there are methods for the catalytic enantioselective hydroxylation of tertiary propargylic C–H bonds, direct silylation of such bonds, especially in a transition-metal-free manner, is not a commonly reported transformation. chemistryviews.orgnih.gov The lack of a directing group and the inherent strength of the methyl C-H bonds make them poor candidates for known transition-metal-free silylation protocols.

Reactivity at the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo several characteristic reactions of alcohols, such as substitution, esterification, and etherification. However, the tertiary nature of the alcohol can influence the reaction pathways and rates.

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group ability of the hydroxide (B78521) ion. reactory.app Activation of the hydroxyl group is typically required, for example, by protonation in the presence of a strong acid. msu.edu However, for tertiary alcohols, these conditions can favor elimination reactions or lead to the formation of carbocationic intermediates that may undergo rearrangements. reactory.app Iron(III) catalysis has been shown to facilitate the intramolecular substitution of tertiary alcohols with chirality transfer, suggesting that with appropriate catalytic systems, substitution at the tertiary center is feasible. core.ac.uk

Esterification, the reaction with a carboxylic acid or its derivative, is a common transformation for alcohols. The reaction of this compound with a carboxylic acid would likely require acid catalysis. Alternatively, more reactive acylating agents like acid chlorides or anhydrides could be used in the presence of a non-nucleophilic base.

Etherification can be achieved through various methods. For instance, the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be applied. However, the steric hindrance around the tertiary alkoxide might reduce the efficiency of the reaction. Ferrocenium cations have been reported to catalyze the etherification of tertiary propargylic alcohols with primary and secondary alcohols. researchgate.net

Finally, the hydroxyl group can participate in intramolecular reactions, such as cyclizations, where it acts as a nucleophile attacking the activated alkyne. sioc-journal.cn

| Reaction | Reagents/Conditions | Potential Product | Considerations |

|---|---|---|---|

| Substitution | Strong acid (e.g., HBr), Lewis acids | Tertiary halide | Prone to elimination and carbocation rearrangements. reactory.appcore.ac.uk |

| Esterification | Carboxylic acid/acid catalyst, acid chloride/base | Ester | Standard esterification protocols should be applicable. |

| Etherification | NaH then alkyl halide (Williamson), Ferrocenium catalyst/alcohol | Ether | Steric hindrance may affect reaction rates. msu.eduresearchgate.net |

Derivatization and Protection Strategies

The hydroxyl group of this compound is a primary site for chemical modification. This derivatization is often performed to convert the alcohol into a different functional group, to introduce a protecting group to mask its reactivity during subsequent synthetic steps, or to install a chiral auxiliary to direct stereoselective transformations.

The trimethylsilyl (TMS) group is a widely used protecting group for alcohols in organic synthesis due to its ease of installation and removal under specific conditions. wikipedia.org The hydroxyl group of this compound can be protected by converting it into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This strategy prevents the acidic proton of the alcohol from interfering with base-sensitive reagents and protects the hydroxyl group from being oxidized or participating in unwanted nucleophilic attacks.

Furthermore, the enantiomerically pure form of the closely related (S)-4-Trimethylsilyl-3-butyn-2-ol has been employed as a chiral auxiliary. nih.gov In this role, the alcohol is first esterified with a prochiral molecule. The steric bulk and electronic properties of the auxiliary then guide the stereochemical outcome of a subsequent reaction, such as a diastereoselective Mukaiyama aldol (B89426) reaction, before being cleaved to yield an enantiomerically enriched product. nih.gov This demonstrates a sophisticated derivatization strategy that leverages the molecule's structure for stereocontrol.

Table 1: Common Derivatization and Protection Strategies

| Strategy | Reagents | Resulting Group | Purpose |

|---|---|---|---|

| Silyl Ether Formation | TBDMS-Cl, Imidazole | -OTBDMS | Protection of the hydroxyl group |

| Esterification | Acyl Chloride, Pyridine | -OC(O)R | Conversion to ester, installation of auxiliary |

Nucleophilic Substitution Reactions

The tertiary hydroxyl group in this compound is a poor leaving group for direct nucleophilic substitution. To facilitate this type of reaction, the hydroxyl must first be converted into a group that readily departs upon nucleophilic attack, such as a sulfonate ester (e.g., mesylate or tosylate).

An improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol (B1225485) has been developed, and the resulting mesylate derivatives have been shown to undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, yielding homopropargylic alcohol adducts. researchgate.net This transformation proceeds via an SN2' mechanism, where the nucleophile attacks the alkyne and displaces the mesylate group, or through the formation of an allenic intermediate. The trimethylsilyl group plays a crucial role in stabilizing intermediates and influencing the regioselectivity of the nucleophilic attack.

Oxidation Reactions to Ketones

The tertiary propargylic alcohol functionality of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 4-(trimethylsilyl)but-3-yn-2-one. This transformation is a key step in many synthetic pathways, as the resulting ketone is a versatile precursor for further reactions.

While specific studies detailing the oxidation of this compound are not prevalent, the oxidation of propargylic alcohols is a well-established process in organic chemistry. Standard oxidizing agents can be employed for this purpose. The reverse reaction, the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using biocatalysts like immobilized Candida parapsilosis or Acetobacter sp. cells, has been extensively studied to produce enantiopure (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol. researchgate.net This biocatalytic reduction highlights the synthetic importance of both the alcohol and its corresponding ketone. researchgate.net

Table 2: Reagents for Oxidation of Propargylic Alcohols

| Reagent/System | Description |

|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | Commonly used, mild oxidizing agents for converting alcohols to ketones. |

| Manganese Dioxide (MnO₂) | A selective reagent for the oxidation of allylic and propargylic alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | A mild method that avoids heavy metals. |

Tandem and Cascade Reactions

Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds and complex molecular architectures in a single operational step. The unique combination of functional groups in this compound makes it an excellent substrate for such processes.

Carboxylative Cycloaddition with CO₂

The fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry. Propargylic alcohols, such as 2-methyl-3-butyn-2-ol (the non-silylated analog of the title compound), can undergo carboxylative cycloaddition with CO₂. researchgate.net This reaction, typically catalyzed by a copper(I) system, involves the coupling of the alcohol and CO₂ to form an α-alkylidene cyclic carbonate. This process is highly atom-economical and transforms a greenhouse gas into a useful chemical intermediate. The presence of the trimethylsilyl group on the alkyne can influence the electronic properties and steric environment of the triple bond, thereby affecting the reaction's rate and selectivity.

Tandem Reactions Leading to Heterocycles

The trimethylsilyl-substituted alkyne moiety is a versatile component in cycloaddition reactions for the synthesis of heterocyclic compounds. Alkynylsilanes can participate in various cyclization cascades to produce substituted aromatic and non-aromatic heterocycles. nih.gov For instance, the acid-catalyzed reaction of a similar propargyl alcohol, 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol, with primary amides yields 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles. nih.gov This reaction proceeds through a tandem sequence of addition and cyclization-dehydration. The trimethylsilyl group often directs the regioselectivity of the cycloaddition and can be retained in the final product for further functionalization or removed under specific conditions. nih.gov

Silylformylation and Silylcarbocyclization

Silylformylation and silylcarbocyclization are transition-metal-catalyzed tandem reactions that incorporate a silyl group, a carbonyl group (from carbon monoxide), and the alkyne into a cyclic structure. In a typical silylformylation, a silylhydride, carbon monoxide, and the alkyne react in the presence of a rhodium or cobalt catalyst. The reaction proceeds through a series of steps including oxidative addition, migratory insertion of the alkyne and CO, and reductive elimination. When applied to a molecule like this compound, these reactions could potentially lead to the formation of complex cyclic structures containing silyl and carbonyl functionalities, offering a rapid route to densely functionalized carbocycles and heterocycles. The intramolecular trapping by the hydroxyl group could also lead to the formation of lactones.

Advanced Spectroscopic and Computational Research

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for the detailed characterization of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce a wealth of information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific, experimentally verified NMR data for this compound is not widely available in public literature, the expected chemical shifts and multiplicities can be predicted based on its structure.

For ¹H NMR, one would anticipate a singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, likely appearing in the upfield region (around 0.1-0.3 ppm) characteristic of silicon-bound methyl groups. The six equivalent protons of the two methyl groups attached to the tertiary alcohol carbon would also produce a singlet, expected to be further downfield. The hydroxyl proton would give rise to a singlet whose chemical shift is variable and dependent on concentration and solvent.

In ¹³C NMR spectroscopy, distinct signals would be expected for each unique carbon environment. The carbon atoms of the TMS group would appear as a single resonance at high field. The quaternary carbon of the tertiary alcohol and the two methyl carbons attached to it would each produce a distinct signal. The two sp-hybridized carbons of the alkyne would also show characteristic chemical shifts.

For illustrative purposes, the related compound 2-Methyl-4-phenyl-3-butyn-2-ol exhibits ¹H NMR signals in CDCl₃ at δ = 7.41 - 7.43 (m, 2 H), 7.29 - 7.31 (m, 3 H), 2.33 (s, br, 1 H), and 1.62 (s, 6 H). Its ¹³C NMR spectrum shows peaks at δ = 131.6, 128.2, 128.2, 122.7, 93.8, 82.1, 65.6, and 31.4.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃Si- | ~0.2 (s, 9H) | ~0 |

| -C(CH₃)₂OH | ~1.5 (s, 6H) | ~30 |

| -C(CH₃)₂OH | - | ~65 |

| -C≡C-Si- | - | ~90-100 |

| -C≡C-C(OH)- | - | ~80-90 |

| -OH | variable (s, 1H) | - |

Note: These are approximate values and can vary based on experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.30 g/mol ).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₈H₁₆OSi). Common fragmentation patterns for this molecule would likely involve the loss of a methyl group (M-15) from the trimethylsilyl group or the tertiary butyl group, and the cleavage of the C-C bond adjacent to the oxygen atom. The trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z 73 is a characteristic fragment in the mass spectra of TMS-containing compounds. While the mass spectrum of an isomeric compound, 2-Methyl-3-buten-2-ol, TMS derivative, is available, it is not directly comparable due to structural differences. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹. The C≡C stretching vibration of the disubstituted alkyne is expected to be in the range of 2100-2260 cm⁻¹, although it may be weak or absent due to the symmetry of the substitution. The Si-C stretching vibrations of the trimethylsilyl group would likely be observed in the region of 1250 cm⁻¹ and 840 cm⁻¹.

For comparison, the related compound 3-Butyn-2-ol shows characteristic IR absorptions, which can provide a general idea of where to expect peaks for similar functional groups. nist.gov

While the crystal structure of this compound itself has not been reported, the structure of a derivative, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, has been determined by single-crystal X-ray diffraction. nih.gov This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Such studies on derivatives are invaluable for understanding how modifications to the molecular structure affect its solid-state packing and intermolecular interactions.

The study of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol revealed a crystal system with specific unit cell dimensions and space group symmetry. nih.gov This information is crucial for understanding the solid-state properties of this class of compounds.

Table 2: Crystallographic Data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R -3 :H |

| a (Å) | 26.3146 |

| b (Å) | 26.3146 |

| c (Å) | 8.1205 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Data obtained from the Crystallography Open Database (COD) entry 2243028.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the electronic structure, geometry, and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound.

For instance, DFT studies on the related compound 2-methyl-3-butyn-2-ol (B105114) (MBY) have been used to investigate its adsorption and hydrogenation on palladium clusters. unil.ch These calculations provided insights into the interaction energies and activation of the C≡C bond on different catalyst surfaces. unil.ch Similar computational approaches could be applied to this compound to understand its reactivity and spectroscopic properties. A computational study on the derivative 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has also been reported, providing a deeper understanding of its molecular properties. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-phenyl-3-butyn-2-ol |

| 2-Methyl-3-buten-2-ol, TMS derivative |

| 3-Butyn-2-ol |

| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule in relation to its neighbors, it provides a detailed picture of the forces governing crystal packing. Although a specific Hirshfeld analysis for this compound is not available in the current literature, examining a structurally analogous compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, offers significant insight into the types of interactions that likely stabilize the crystal structure of such acetylenic alcohols. researchgate.netnih.govsunway.edu.my

In the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most significant feature of the molecular packing is the formation of hexameric clusters through hydroxy-O-H⋯O(hydroxy) hydrogen bonds. researchgate.netnih.gov These aggregates are sustained by twelve-membered {⋯OH}6 synthons, creating a flattened chair-like conformation. researchgate.netnih.gov These clusters are further connected into a three-dimensional architecture by weaker benzene-C-H⋯O(nitro) interactions. researchgate.netnih.gov

The Hirshfeld surface, particularly when mapped with the normalized contact distance (dnorm), visually identifies these key interactions. Bright-red spots on the dnorm surface clearly indicate the donors and acceptors of the strong O—H⋯O hydrogen bonds. researchgate.net Fainter red spots highlight the weaker C—H⋯O interactions. researchgate.net

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.7 | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| O···H / H···O | 27.5 | Highlights the crucial role of hydrogen bonding (both O-H···O and C-H···O) in the crystal packing. |

| C···H / H···C | 9.8 | Indicates C-H···π interactions and other general van der Waals contacts. |

| C···C | 5.7 | Suggests the presence of π-π stacking interactions between the phenyl rings of adjacent molecules. |

This analysis underscores that while strong, directional hydrogen bonds involving the hydroxyl group are primary drivers of the supramolecular assembly, a combination of weaker interactions, including C-H···O and π-π stacking, are collectively essential for the formation of the stable three-dimensional crystal architecture. researchgate.netnih.gov A similar interplay of forces would be expected to govern the crystal packing of this compound.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides profound mechanistic insights into chemical reactions that are often difficult to obtain through experimental means alone. Such studies can elucidate reaction pathways, determine the stability of intermediates, and identify transition states. While specific mechanistic modeling of this compound is limited, DFT studies on its parent compound, 2-methyl-3-butyn-2-ol (MBY), offer a clear example of how these computational tools can unravel reaction mechanisms at a molecular level. unil.ch

One such study investigated the structure sensitivity of MBY hydrogenation on palladium (Pd) nanoparticle catalysts. unil.ch The research used DFT to model the adsorption of MBY onto a Pd30 cluster that featured both {100} and {111} crystallographic faces, allowing for a comparison of reactivity on different surface topologies. unil.ch

The calculations revealed that the interaction energy and subsequent activation of the MBY molecule were highly dependent on the adsorption site. The strongest interaction occurred when the C≡C triple bond of MBY adsorbed on the plane sites of the Pd {100} face. unil.ch This strong adsorption leads to a significant elongation of the carbon-carbon triple bond, which is a crucial step in its activation for hydrogenation. unil.ch

| Parameter | Isolated MBY Molecule | MBY Adsorbed on Pd {100} Face | MBY Adsorbed on Pd {111} Face |

|---|---|---|---|

| Interaction Energy (kJ mol-1) | N/A | -205 | -163 |

| C≡C Bond Length (pm) | 121.5 | 142.5 | 137.0 |

| C≡C Bond Elongation (%) | N/A | ~17% | ~13% |

Data derived from a DFT study on the related compound 2-methyl-3-butyn-2-ol. unil.ch

These computational results demonstrate that the Pd {100} plane is more effective at activating the alkyne bond in MBY compared to the {111} plane, as evidenced by the more negative interaction energy and greater bond elongation. unil.ch The DFT calculations were able to capture the principal features of the reaction's structure sensitivity and explain the high selectivity observed experimentally. unil.ch The study concluded that the reaction mechanism is primarily controlled by the adsorption energy, which differs significantly on sites of different topology. unil.ch This type of computational investigation is invaluable for the rational design of more efficient and selective catalysts for reactions involving acetylenic compounds like this compound. Further computational studies on silylacetylenes have explored mechanisms for other transformations, such as hydroboration, identifying key catalyst activation pathways and intermediates. acs.org

Applications and Emerging Research Areas

Applications as a Synthetic Intermediate

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol serves as a crucial building block in the synthesis of a variety of organic compounds. The presence of both a hydroxyl group and a protected terminal alkyne within the same molecule allows for a wide range of chemical transformations. The trimethylsilyl (B98337) (TMS) group acts as a removable protecting group for the alkyne's acidic proton, enabling regioselective reactions at the other end of the molecule.

While direct synthesis of terpenes from this compound is not extensively documented, its structural analogue, 2-methyl-3-butyn-2-ol (B105114), is a key precursor in the industrial synthesis of important terpenes like linalool (B1675412) and citral. The Favorskii reaction, a base-catalyzed reaction between an alkyne and a carbonyl group, is a foundational method in this context. nih.gov The trimethylsilyl group in this compound offers a strategic advantage by allowing for controlled reactions at other sites of a molecule before deprotection and subsequent reaction of the alkyne. This protected alkyne can be deprotected under mild conditions to reveal the terminal alkyne, which can then undergo reactions to form the isoprenoid units characteristic of terpenes and terpenoids. organic-chemistry.org

The general strategy involves the coupling of the deprotected alkynol with other building blocks, followed by rearrangement and reduction steps to construct the carbon skeleton of terpenes. For example, the synthesis of citral, a key component of lemongrass oil and a precursor to vitamin A, often involves the reaction of a propargyl alcohol derivative. youtube.comgoogle.com

Table 1: Key Reactions in Terpene Synthesis from Alkynol Precursors

| Reaction | Description | Relevance of this compound |

| Favorskii Reaction | Base-catalyzed addition of a terminal alkyne to a ketone or aldehyde. | The deprotected form of the compound can react with carbonyl compounds to form key intermediates. |

| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org | Can be used to introduce unsaturation at specific positions in the terpene backbone. |

| Reduction of Alkynes | Partial reduction of the triple bond to a double bond using specific catalysts (e.g., Lindlar's catalyst). | Essential for creating the characteristic double bond patterns found in many terpenes. |

| Deprotection of Silyl (B83357) Group | Removal of the trimethylsilyl group to liberate the terminal alkyne for further reactions. | Allows for sequential and controlled synthetic steps. |

The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecular architectures, including natural products. The stereochemistry of the tertiary alcohol can be controlled, providing access to chiral synthons for asymmetric synthesis.

Research has demonstrated the use of similar chiral propargyl alcohols in the diastereoselective addition to aldehydes, a key step in the construction of stereochemically rich molecules. mdpi.commsu.eduresearchgate.net The trimethylsilyl group in this compound can influence the stereochemical outcome of such reactions and can be retained or removed in subsequent synthetic steps. One notable example of the synthesis of a complex natural product is that of phorbol, a member of the tigliane (B1223011) diterpene family, where intricate stereochemistry is crucial for its biological activity. nih.gov While not directly employing this specific silyl-protected alcohol, the synthetic strategies often rely on the precise control offered by protected functional groups.

Tertiary acetylenic alcohols like this compound are valuable precursors for the synthesis of α-hydroxy ketones, which are important structural motifs in many biologically active molecules and are versatile synthetic intermediates. organic-chemistry.orgacs.orgst-andrews.ac.uk The conversion of the propargylic alcohol functionality into an α-hydroxy ketone can be achieved through several methods, most notably through acid-catalyzed hydration or rearrangement reactions.

The Rupe rearrangement , an acid-catalyzed isomerization of tertiary α-ethynyl carbinols, typically yields α,β-unsaturated ketones. wikipedia.org However, under controlled conditions, hydration of the alkyne can lead to the formation of an enol intermediate, which then tautomerizes to the more stable keto form, resulting in an α-hydroxy ketone. organic-chemistry.orgyoutube.comyoutube.comyoutube.comyoutube.com

Table 2: Methods for Converting Tertiary Propargylic Alcohols to α-Hydroxy Ketones

| Method | Description | Key Features |

| Acid-Catalyzed Hydration | Addition of water across the triple bond in the presence of an acid catalyst (e.g., sulfuric acid, often with a mercury salt). organic-chemistry.orgyoutube.com | Follows Markovnikov's rule, leading to the formation of a ketone at the more substituted carbon of the original alkyne. |

| Oxymercuration-Demercuration | A milder alternative to direct acid-catalyzed hydration that also proceeds via Markovnikov addition. | Reduces the likelihood of rearrangements and side reactions. |

| Rupe-Kambli Rearrangement | A variation of the Rupe rearrangement that can lead to α-hydroxy ketones under specific conditions. | The reaction pathway can be influenced by the substrate and reaction conditions. |

The trimethylsilyl group in this compound can be removed prior to or during the hydration/rearrangement step, or it can be strategically employed to direct the regioselectivity of the hydration.

Functional Materials Science

The unique combination of a reactive alkyne and a hydroxyl group, along with the presence of a silicon atom, makes this compound a promising candidate for the development of advanced functional materials.

The terminal alkyne functionality, after deprotection of the TMS group, can participate in various polymerization reactions. One of the most significant is its use in thiol-yne "click" chemistry . This reaction involves the radical-mediated addition of a thiol across a triple bond, which can proceed in a stepwise manner to form a highly cross-linked polymer network. usm.eduresearchgate.net The thiol-yne reaction is known for its high efficiency, mild reaction conditions, and tolerance to a variety of functional groups, making it a powerful tool for materials synthesis. usm.eduresearchgate.net

The hydroxyl group of this compound can be used to further functionalize the resulting polymer or to initiate other types of polymerization. The presence of the silicon atom from the trimethylsilyl group can also be exploited to impart desirable properties to the polymer, such as thermal stability and hydrophobicity.

The silicon-containing nature of this compound makes it a suitable precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers and inorganic components, such as silica (B1680970), often leading to enhanced mechanical, thermal, and chemical properties. nih.govcpts.com.uamdpi.comresearchgate.net

This compound can be incorporated into a silica network through sol-gel processes. The hydroxyl group can participate in the condensation reaction with silica precursors (e.g., tetraethoxysilane), while the alkyne functionality remains available for further modification, such as surface functionalization of nanoparticles. This allows for the creation of hybrid materials with tailored properties for applications in catalysis, sensing, and drug delivery. cpts.com.ua

Catalysis and Ligand Design

The unique electronic and steric properties of this compound make it a participant in specialized catalytic reactions and a candidate for the design of novel ligands.

The trimethylsilyl-protected alkyne is the primary reactive site for participation in metal-organic catalytic reactions, most notably in palladium-catalyzed cross-coupling chemistry. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org

In these reactions, the TMS-protected alkyne can be used in several ways:

In Situ Deprotection : The TMS group can be removed under basic conditions (e.g., using potassium carbonate in methanol (B129727) or a fluoride (B91410) source like TBAF) to generate the terminal alkyne in the reaction mixture, which then couples with the halide partner. gelest.com

Direct Coupling : In some catalytic systems, the C-Si bond of the alkynylsilane can participate directly in cross-coupling reactions, offering an alternative pathway that avoids the need for a separate deprotection step. gelest.com

Trimethylsilyl-protected alkynes are valued in these processes because they are generally more stable, less volatile, and easier to handle than the corresponding terminal acetylene (B1199291) gases. nih.gov This allows for precise control over stoichiometry and reaction conditions. These coupling reactions are fundamental to the synthesis of pharmaceuticals, organic materials, and natural products. wikipedia.org

While specific examples of this compound serving as a formal ligand in a stable, isolated metal complex are not widely reported, its structure contains functionalities known to coordinate with metal centers. The hydroxyl group's oxygen atom possesses lone pairs of electrons capable of binding to a metal, and the alkyne's π-system can also engage in coordination. This makes the molecule a potential bidentate or monodentate ligand, capable of participating in and influencing the outcome of catalytic reactions involving metal complexes. The presence of the bulky trimethylsilyl group would also impart specific steric properties to any resulting metal complex, potentially influencing its stability and catalytic selectivity.

Chiral Chemistry and Asymmetric Synthesis

One of the most significant applications of this compound and its derivatives is in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis and resolution of this compound into its individual enantiomers are crucial first steps for its use in chiral chemistry. Furthermore, derivatives of this chiral alcohol are used as reagents to induce the formation of new stereocenters in other molecules. For instance, mesylate derivatives of enantiomerically pure this compound have been shown to undergo highly selective additions to aldehydes, resulting in the formation of homopropargylic alcohol products that contain newly created, well-defined stereocenters. researchgate.net

Enantioselective processes are chemical reactions that produce one enantiomer of a chiral product in preference to the other. This compound is a key player in several such transformations.

A prominent method for obtaining enantiomerically pure forms of this alcohol is through the biocatalytic, asymmetric reduction of its corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664). researchgate.net This process utilizes whole-cell biocatalysts, such as specific strains of microorganisms, to achieve high yields and exceptional enantioselectivity. researchgate.netnih.gov For example, using immobilized Candida parapsilosis cells facilitates the synthesis of the (S)-enantiomer, while strains of Acetobacter sp. have been used to produce the (R)-enantiomer with very high enantiomeric excess. researchgate.netnih.gov These enantiopure alcohols are valuable intermediates for synthesizing biologically active molecules, such as 5-lipoxygenase inhibitors. researchgate.net

Table 1: Biocatalytic Asymmetric Reduction of 4-(trimethylsilyl)-3-butyn-2-one

| Biocatalyst Strain | Target Enantiomer | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Acetobacter sp. CCTCC M209061 | (R)-4-(trimethylsilyl)-3-butyn-2-ol | 71% | >99% | nih.gov |

| Candida parapsilosis CCTCC M203011 | (S)-4-(trimethylsilyl)-3-butyn-2-ol | High | >99% | researchgate.net |

Once resolved, the chiral derivatives of this compound can be used in diastereoselective reactions. These are reactions that favor the formation of one diastereomer over others. The mesylate derivatives of the resolved alcohol have been found to participate in highly enantio-, regio-, and diastereoselective additions to aldehydes, yielding complex homopropargylic alcohol products with excellent stereochemical control. researchgate.net

Analytical Chemistry Applications (Derivatization)

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its suitability for a particular analytical method, most notably gas chromatography (GC). researchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of polar compounds, thereby improving their chromatographic separation and detection. gcms.cz Silylation, the introduction of a silyl group, typically a trimethylsilyl (TMS) group, is one of the most common derivatization methods. greyhoundchrom.comtcichemicals.com

While this compound is not a primary silylating agent itself in the way that reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are, its structural components are highly relevant to derivatization strategies. The trimethylsilyl group is a well-established protecting group for terminal alkynes in organic synthesis, preventing unwanted reactions of the acidic acetylenic proton. ccspublishing.org.cnccspublishing.org.cn This protective role is indirectly applicable to analytical chemistry. For instance, in a complex sample matrix, the TMS group on this compound ensures the stability of the alkyne functionality during other analytical procedures or sample workups.

The tertiary alcohol group on this compound can undergo derivatization. Standard silylation reagents can react with the hydroxyl group to form a TMS ether. This process would increase the volatility of the molecule, making it more amenable to GC analysis. The derivatization of its hydroxyl group would follow the general principles of silylating tertiary alcohols.

Although direct use as a derivatizing agent for other analytes is not documented, its structure serves as a model for understanding the chromatographic behavior of silylated alkynyl alcohols. The presence of both the bulky TMS group and the polar hydroxyl group presents an interesting case for chromatographic method development.

Table 1: Common Silylating Agents and Their Applications

| Derivatizing Agent | Abbreviation | Common Applications |

|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | Amino acids, amides, ureas, phenols, carboxylic acids tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General silylation, often used with a catalyst like TMCS |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents tcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, suitable for trace analysis |

| N-Trimethylsilylimidazole | TMSI | Specifically for derivatizing hydroxyl groups |

Deuteration Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological pathways. By replacing atoms with their heavier isotopes, such as deuterium (B1214612) (²H or D) for hydrogen, researchers can gain insights into reaction mechanisms and quantify analytes with high precision using mass spectrometry.

The structure of this compound offers possibilities for introducing deuterium labels. The hydroxyl proton is readily exchangeable with deuterium from a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (CH₃OD) under appropriate conditions. This simple exchange would result in the formation of this compound-d₁, where the deuterium is attached to the oxygen atom.

More complex deuteration can be envisioned through synthetic routes. For example, the synthesis of this compound itself can be adapted to incorporate deuterium atoms. The reaction of a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide (CD₃MgI), with a suitable starting material could introduce a deuterated methyl group.

While specific studies detailing the deuteration of this compound for use as an internal standard are not prevalent in the literature, the principles of isotopic labeling are well-established. A deuterated analog of this compound could serve as an ideal internal standard for quantifying the unlabeled compound in various matrices. The mass shift due to the deuterium atoms allows for its clear distinction from the analyte in a mass spectrum, enabling accurate quantification through isotope dilution mass spectrometry.

The trimethylsilyl group also plays a role in the stability of such labeled compounds. The TMS protection of the alkyne prevents the exchange of the acetylenic proton, which could otherwise occur under certain conditions, leading to a loss of the isotopic label if it were placed at that position.

Table 2: Potential Deuteration Strategies for this compound

| Labeling Position | Potential Method | Resulting Labeled Compound |

|---|---|---|

| Hydroxyl Group | H/D exchange with D₂O | This compound-d₁ |

| Methyl Groups | Synthesis using deuterated precursors (e.g., acetone-d₆) | 2-(Methyl-d₃)-4-(trimethylsilyl)but-3-yn-2-ol-d₃ or 2-Methyl-d₆-4-(trimethylsilyl)but-3-yn-2-ol-d₆ |

| Trimethylsilyl Group | Synthesis using deuterated silylating agents | 2-Methyl-4-(trimethyl-d₉-silyl)but-3-yn-2-ol |

Future Directions and Research Perspectives

Development of Novel Catalytic Systems

Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems for reactions involving 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. A key area of interest is the design of recyclable catalysts to improve the economic and environmental viability of synthetic processes. mdpi.comresearchgate.net This includes the exploration of polysiloxane-encapsulated metal nanoparticles, silica-supported copper nanocatalysts, and metal-organic frameworks (MOFs) that combine the benefits of homogeneous and heterogeneous catalysis. mdpi.com

Furthermore, the development of metal-free catalytic systems presents a significant opportunity. For instance, carboxylate-catalyzed, metal-free C-silylation of terminal alkynes has been reported, offering a mild and environmentally friendly alternative to traditional metal-catalyzed methods. acs.org Applying such systems to the synthesis and functionalization of this compound could lead to more sustainable and cost-effective processes. The exploration of novel gold-based catalytic systems for alkyne hydrofunctionalization also continues to be an active area of research, with the potential for discovering new reactivity patterns for propargyl alcohols like the title compound. mdpi.com

Exploration of New Reactivity Modes and Transformations

The unique structure of this compound provides a rich landscape for the exploration of novel reactivity. The trimethylsilyl (B98337) group not only protects the terminal alkyne but also influences the regioselectivity of reactions at the triple bond. nih.gov Future research is expected to uncover new transformations that leverage these properties.

Recent advances in the chemistry of propargyl silanes, a class of compounds to which this compound belongs, highlight the potential for new discoveries. nih.govmdpi.com For example, the development of glycidyl (B131873) silanes has enabled highly regioselective hydrosilylation of internal propargyl alcohols, a strategy that could be adapted for this compound to access novel vinylsilane derivatives. chemrxiv.orgchemrxiv.org Additionally, the palladium-catalyzed migratory Sonogashira reaction offers a mild route to functionalized propargyl silanes from terminal alkynes, suggesting new avenues for the elaboration of the this compound scaffold. nih.gov The exploration of transition-metal-catalyzed functionalization of the alkyne moiety with organoboron reagents is another promising area that could lead to the synthesis of complex, stereodefined alkenes. acs.org

Integration into Flow Chemistry and Automation for Scalability

The translation of laboratory-scale syntheses into industrial production necessitates the development of scalable and efficient processes. Flow chemistry and automation are key enabling technologies in this regard. umontreal.canih.gov The integration of reactions involving this compound into continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and selectivities. nih.gov

Automated flow synthesis platforms can significantly accelerate the optimization of reaction conditions and facilitate the rapid production of derivatives of this compound for screening in various applications. researchgate.netul.ie Future research will likely focus on developing robust and automated multistep flow syntheses that utilize this compound as a key intermediate. ul.iebeilstein-journals.org The combination of flow chemistry with other enabling technologies, such as microwave irradiation or photochemistry, could also unlock new synthetic possibilities. umontreal.ca

Bio-inspired Synthesis and Biocatalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Bio-inspired synthesis and biocatalysis offer environmentally benign alternatives to traditional chemical methods. The future of biocatalysis is promising, with the potential to develop novel enzymes for a wide range of chemical transformations. researchgate.net

For compounds structurally related to this compound, biocatalysis has already shown significant promise. For instance, the enantioselective reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) using microorganisms has been successfully employed to synthesize enantiopure (R)- and (S)-4-(trimethylsilyl)-3-butyn-2-ol. This highlights the potential for developing enzymatic methods for the stereoselective synthesis of chiral derivatives of this compound. The discovery and engineering of enzymes capable of performing reactions on organosilicon compounds is an exciting frontier that could revolutionize the synthesis of silicon-containing molecules. rsc.orgmdpi.commdpi.comnih.gov

Advanced Material Science Applications

The unique properties of organosilicon compounds make them attractive for applications in materials science. numberanalytics.com The trimethylsilyl group in this compound can be a precursor to silicon-containing polymers with tailored properties. Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of advanced functional materials. researchgate.net

The development of silicon-based polymers and nanoparticles for applications in energy storage, biomedical devices, and catalysis is a rapidly growing field. numberanalytics.com The incorporation of the structural motifs from this compound into these materials could impart unique thermal, mechanical, or optical properties. The versatility of silicon chemistry provides a vast design space for creating novel materials with unprecedented functionalities. numberanalytics.comnumberanalytics.com

Theoretical and Computational Chemistry for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. numberanalytics.comnumberanalytics.com Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the reactivity of this compound and guide the design of new experiments. mit.edurdworldonline.com